

physical and chemical properties of Dihydro FF-MAS-d6

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Compound of Interest

Compound Name: Dihydro FF-MAS-d6

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Dihydro FF-MAS-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Dihydro FF-MAS-d6**, a deuterated derivative of Dihydro Follicular Fluid Meiosis-Activating Sterol. This document outlines its place in biochemical pathways and provides general experimental protocols for its analysis, intended for use in research and drug development.

Core Physical and Chemical Properties

Dihydro FF-MAS-d6, systematically known as 4,4-dimethyl(d6)-cholest-8(9), 14-dien-3 β -ol, is a stable isotope-labeled analog of the naturally occurring sterol, Dihydro FF-MAS. The introduction of six deuterium atoms at the C-4 methyl positions provides a valuable tool for metabolic studies, particularly in mass spectrometry-based tracer experiments.

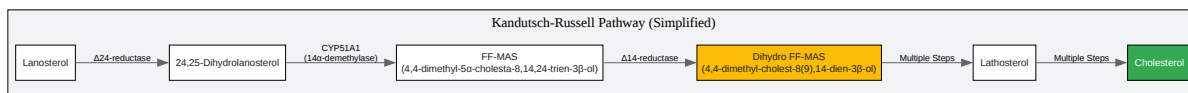
Property	Value	Source(s)
Chemical Formula	C ₂₉ H ₄₂ D ₆ O	
Molecular Weight	418.73 g/mol	[1]
CAS Number	2315262-47-4	
Appearance	White solid/powder	[2]
Purity	>99% (by TLC)	[2]
Synonyms	4,4-dimethyl(d6)-cholest-8(9), 14-dien-3β-ol	
Storage Temperature	-20°C	[2]
Shipping Conditions	Dry Ice	[2]
Melting Point	118 - 122°C (for a related deuterated sterol)	[3]
Solubility	Chloroform (Slightly), Methanol (Slightly, Heated)	[3]

Note: Specific spectral data such as detailed NMR chemical shifts and mass spectrometry fragmentation patterns for **Dihydro FF-MAS-d6** are not widely available in public databases. Researchers should generate this data internally using appropriate analytical techniques.

Biochemical Context: The Kandutsch-Russell Pathway

Dihydro FF-MAS is an intermediate in the Kandutsch-Russell (K-R) pathway, an alternative route for cholesterol biosynthesis from lanosterol. This pathway is active in various tissues. **Dihydro FF-MAS-d6**, as a deuterated analog, can be used to trace the flux and metabolism through this pathway.

The diagram below illustrates the position of Dihydro FF-MAS within the later stages of the Kandutsch-Russell pathway.



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Simplified Kandutsch-Russell Pathway highlighting Dihydro FF-MAS.

Biological Activity of Parent Compound

The non-deuterated parent compound, Dihydro FF-MAS, is classified as a meiosis-activating sterol (MAS). These sterols are known to play a role in oocyte maturation. Specifically, they can overcome the hypoxanthine-induced meiotic arrest in vitro, suggesting a function in signaling the resumption of meiosis. The primary mechanism appears to be through providing a positive stimulus for the oocyte to re-enter the cell cycle.

It is important to note that while Dihydro FF-MAS has this demonstrated biological activity, its deuterated form, **Dihydro FF-MAS-d6**, is primarily intended for use as a metabolic tracer and internal standard in analytical studies.

Experimental Protocols

The following are generalized experimental protocols for the analysis of sterols, which can be adapted for **Dihydro FF-MAS-d6**. Specific parameters may require optimization based on the instrumentation and experimental goals.

Thin-Layer Chromatography (TLC) for Sterol Separation

This protocol is suitable for the qualitative analysis and purification of 4,4-dimethyl sterols.

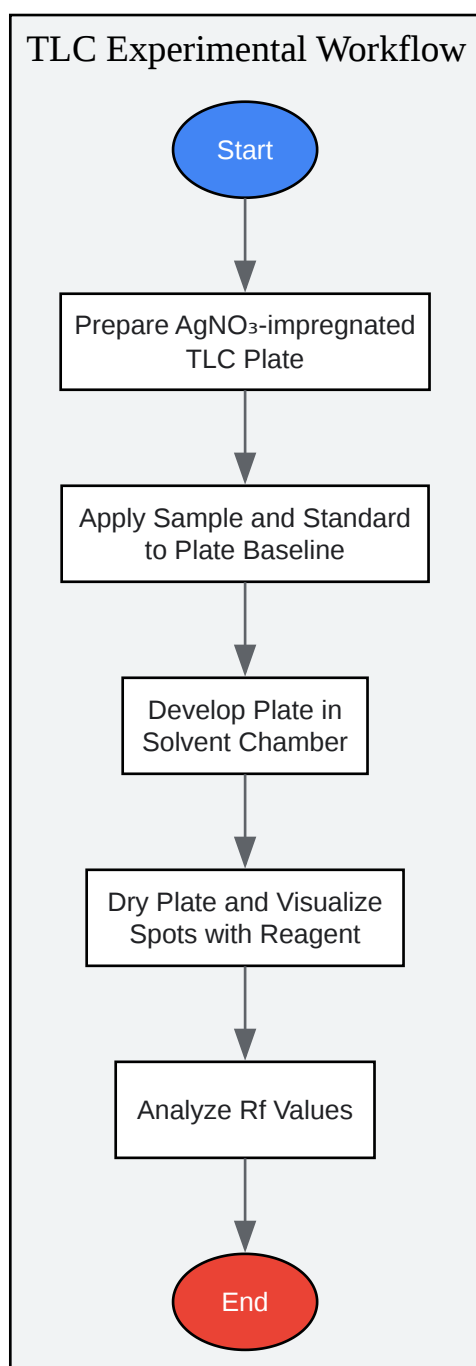
Materials:

- Silica gel TLC plates (or alumina plates) impregnated with silver nitrate (AgNO_3)
- Developing chamber

- Spotting capillaries
- Solvent system (e.g., a mixture of hexane and diethyl ether)
- Visualization reagent (e.g., phosphomolybdic acid spray or iodine vapor)
- **Dihydro FF-MAS-d6** standard and sample extracts

Procedure:

- Plate Preparation: If not commercially prepared, TLC plates can be impregnated by dipping them in a solution of silver nitrate in acetonitrile and then activating them by heating.
- Sample Application: Dissolve the **Dihydro FF-MAS-d6** standard and lipid extracts in a minimal amount of a volatile solvent (e.g., chloroform). Using a capillary tube, spot the samples onto the baseline of the TLC plate.
- Development: Place the spotted plate in a developing chamber pre-saturated with the chosen solvent system. Allow the solvent front to migrate up the plate.
- Visualization: After development, remove the plate and allow the solvent to evaporate. Visualize the separated spots using a suitable reagent. For example, spraying with phosphomolybdic acid followed by heating will reveal lipid spots.
- Analysis: The retention factor (R_f) of the sample spot can be compared to that of the **Dihydro FF-MAS-d6** standard for identification.



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General workflow for Thin-Layer Chromatography of sterols.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Sterol Analysis

This protocol outlines a general method for the quantitative analysis of deuterated sterols using HPLC coupled with mass spectrometry.[4]

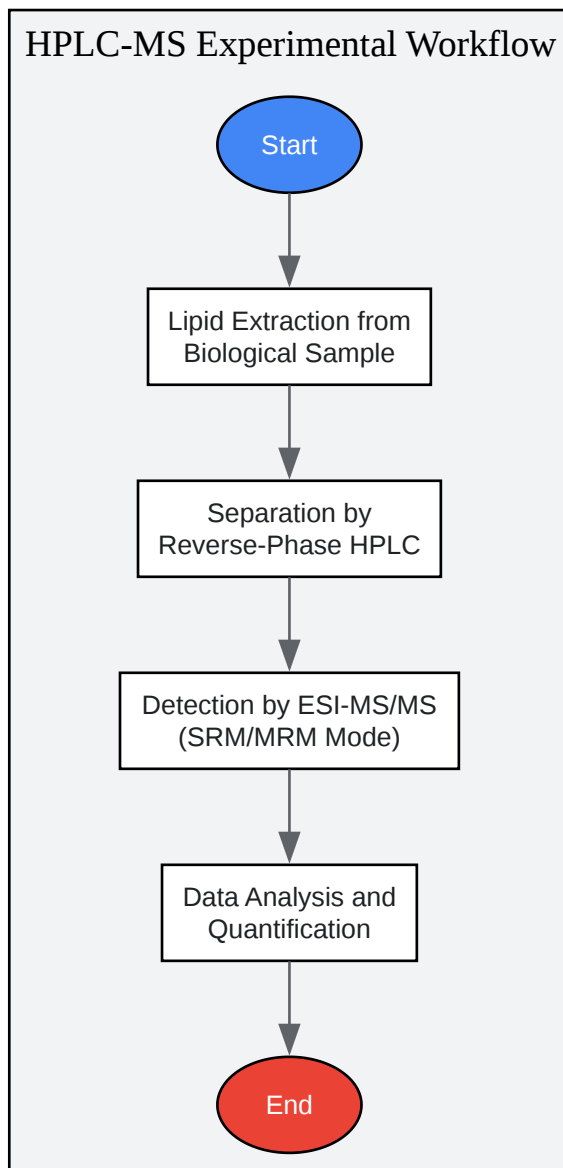
Materials:

- High-Performance Liquid Chromatograph (HPLC) system
- Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source
- C18 reverse-phase HPLC column
- Mobile Phase A: Methanol with 5mM ammonium acetate
- Mobile Phase B: Water with 5mM ammonium acetate
- Lipid extracts containing **Dihydro FF-MAS-d6**

Procedure:

- **Sample Preparation:** Perform a lipid extraction from the biological matrix of interest (e.g., using a modified Bligh-Dyer method). Add a known amount of a suitable internal standard if **Dihydro FF-MAS-d6** is the analyte of interest, or use **Dihydro FF-MAS-d6** as an internal standard for the quantification of other sterols.
- **HPLC Separation:** Inject the extracted sample onto the C18 column. Elute the sterols using a binary gradient of Mobile Phase A and B. A typical gradient might start with a higher proportion of Mobile Phase B, gradually increasing the proportion of Mobile Phase A to elute the more hydrophobic sterols.
- **Mass Spectrometry Detection:** Operate the mass spectrometer in positive ion mode with ESI. For quantitative analysis, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions will need to be optimized for **Dihydro FF-MAS-d6**.
- **Quantification:** The amount of **Dihydro FF-MAS-d6** can be quantified by comparing the peak area of its specific transition to that of a known concentration of a non-deuterated standard,

or it can be used to quantify endogenous sterols by comparing their peak areas to that of the deuterated standard.



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General workflow for HPLC-MS analysis of sterols.

Conclusion

Dihydro FF-MAS-d6 is a valuable tool for researchers studying cholesterol metabolism and sterol biochemistry. Its physical and chemical properties are well-defined, and its role as an

intermediate in the Kandutsch-Russell pathway is established. While specific, detailed analytical data for the deuterated compound is not readily available in the public domain, the generalized protocols provided in this guide offer a solid foundation for developing robust analytical methods for its detection and quantification. This will enable researchers to effectively utilize **Dihydro FF-MAS-d6** in their studies to further elucidate the complexities of sterol biology.

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